molecular formula C8H7N3O3 B6184401 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 2639437-61-7

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B6184401
CAS RN: 2639437-61-7
M. Wt: 193.2
InChI Key:
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Description

“7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines . It is a versatile scaffold in organic synthesis and drug development . The IUPAC name of this compound is 8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has been achieved through various strategies. One of the most efficient strategies is the direct functionalization of this valuable scaffold . This process involves radical reactions and can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H5N3O3/c11-6-5-9-4(7(12)13)3-10(5)2-1-8-6/h1-3H,(H,8,11)(H,12,13) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines, including “this compound”, can undergo various chemical reactions. These reactions are mainly based on the pattern and position of the substitution . The compound can be functionalized through radical reactions, which can be facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 179.13 .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of “7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid” and similar compounds involve the exploration of new synthetic methods and the study of their reactivity and biological activity . The scientific community is expected to bring about future developments based on the pattern and position of the substitution .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves the condensation of 2-amino-4-methylpyrimidine-5-carboxylic acid with glyoxal followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4-methylpyrimidine-5-carboxylic acid", "glyoxal", "sodium hydroxide", "hydrochloric acid", "potassium permanganate", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methylpyrimidine-5-carboxylic acid in water and add sodium hydroxide to adjust the pH to 8-9.", "Step 2: Add glyoxal to the solution and heat at 80-90°C for 2-3 hours.", "Step 3: Cool the reaction mixture and adjust the pH to 2-3 with hydrochloric acid.", "Step 4: Add potassium permanganate to the solution and stir for 1-2 hours at room temperature.", "Step 5: Filter the resulting precipitate and wash with water and ethanol.", "Step 6: Dry the product to obtain 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid." ] }

CAS RN

2639437-61-7

Molecular Formula

C8H7N3O3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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